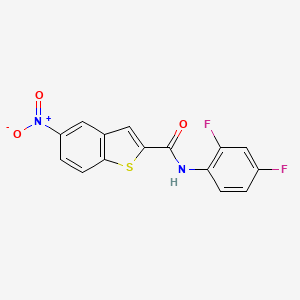

N-(2,4-difluorophenyl)-5-nitro-1-benzothiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-5-nitro-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F2N2O3S/c16-9-1-3-12(11(17)7-9)18-15(20)14-6-8-5-10(19(21)22)2-4-13(8)23-14/h1-7H,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGCAPPWEFOFQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C=C(S2)C(=O)NC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2,4-difluorophenyl)-5-nitro-1-benzothiophene-2-carboxamide typically involves multi-step synthetic routes. One common method includes the nitration of benzothiophene to introduce the nitro group at the 5-position, followed by the introduction of the carboxamide group at the 2-position through an amide coupling reaction with 2,4-difluoroaniline. The reaction conditions often involve the use of strong acids for nitration and coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for the amide formation. Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N-(2,4-difluorophenyl)-5-nitro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine, which can further participate in various substitution reactions.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. Major products formed from these reactions include the corresponding amines, substituted phenyl derivatives, and other functionalized benzothiophene compounds.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: The compound has shown potential as a bioactive molecule with applications in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Research has indicated its potential as an anticancer agent, with studies focusing on its ability to inhibit specific molecular targets involved in cancer cell proliferation.

Industry: It can be used in the development of new materials with specific electronic or optical properties, making it valuable in the field of materials science.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-5-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. Studies have shown that it can inhibit enzymes such as mammalian target of rapamycin (mTOR) and epidermal growth factor receptor (EGFR), which are involved in cell growth and proliferation. The compound binds to these targets, disrupting their normal function and leading to the inhibition of cancer cell growth. Additionally, it may interact with other pathways, such as inducible nitric oxide synthase (iNOS) and mitogen-activated protein kinase (MAPK) pathways, contributing to its overall biological activity .

Comparison with Similar Compounds

Core Structural Variations

The benzothiophene core distinguishes the target compound from thiophene-based analogs. For example:

- N-(4-(3-Methoxy-4-(Trifluoromethyl)Phenyl)Thiazol-2-Yl)-5-Nitrothiophene-2-Carboxamide (): Features a thiophene ring (vs. benzothiophene) and a thiazol-2-yl substituent.

- N-[4-(Difluoromethoxy)Phenyl]-5-Methyl-4,5,6,7-Tetrahydro-1-Benzothiophene-2-Carboxamide (): Contains a partially saturated benzothiophene (tetrahydro) with a methyl group, altering ring rigidity and solubility.

Key Implications :

Substituent Effects on Physicochemical Properties

Observations :

- Electron-Withdrawing Groups : The nitro group (common in compounds and the target) enhances electrophilicity, which may facilitate interactions with bacterial targets (e.g., enzyme active sites) .

- Fluorine Substitution : The 2,4-difluorophenyl group in the target compound balances lipophilicity and metabolic stability compared to bulkier substituents like trifluoromethyl () .

- Purity Variability : The 99.05% purity of N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide suggests optimized synthesis or stability compared to its trifluoromethyl analog (42% purity), possibly due to reduced steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.